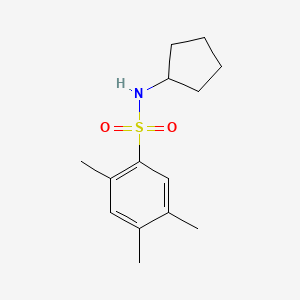

N-ciclopentil-2,4,5-trimetilbencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine is an organic compound with the molecular formula C14H21NO2S and a molecular weight of 267.39 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine. Research has shown that certain derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of 1,2,4-oxadiazoles have been reported to induce apoptosis in cancer cells, suggesting that modifications to the cyclopentyl sulfonamide structure could enhance its anticancer efficacy .

Mechanism of Action

The mechanism by which cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine exerts its effects may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival. Studies indicate that sulfonamides can act as inhibitors of carbonic anhydrases and other enzymes involved in tumor growth and metastasis .

Synthesis and Derivatives

Synthetic Routes

The synthesis of cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine typically involves the reaction of cyclopentyl amines with sulfonyl chlorides. This method allows for the introduction of various substituents that can modulate biological activity. The versatility of this compound's structure makes it a valuable scaffold for further chemical modifications aimed at enhancing its pharmacological properties .

Derivatives and Their Applications

Numerous derivatives of sulfonamide compounds have been synthesized to explore their biological activities. For example, modifications to the aromatic ring or the introduction of different alkyl groups can significantly alter the compound's potency and selectivity against cancer cell lines .

Case Studies

Case Study 1: Antitumor Activity

In a study evaluating a series of sulfonamide derivatives, cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine exhibited promising results against human colon cancer cell lines (HCT-116). The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin but required further structural optimization to enhance its efficacy .

Case Study 2: Inhibition Studies

Another investigation focused on the inhibitory effects of sulfonamide derivatives on specific enzymes involved in cancer proliferation. Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine was found to inhibit carbonic anhydrase activity effectively, which is linked to tumor growth regulation .

Potential Therapeutic Applications

Given its biological activities and structural characteristics, cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine holds promise as a lead compound for developing new anticancer agents. Its ability to modulate enzyme activity makes it a candidate for further research into targeted therapies for various malignancies.

Mecanismo De Acción

Target of Action

N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides, including N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide, interact with their targets by inhibiting their enzymatic activities . For instance, they can inhibit carbonic anhydrase, an enzyme that assists in maintaining acid-base balance in the body . They can also inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth .

Biochemical Pathways

By inhibiting the enzymes mentioned above, sulfonamides can affect various biochemical pathways. The inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . On the other hand, the inhibition of dihydropteroate synthetase can prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Result of Action

The molecular and cellular effects of N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide’s action are primarily due to the inhibition of the enzymes it targets. This can lead to a range of effects, from diuresis and hypoglycemia to the inhibition of bacterial growth .

Métodos De Preparación

The synthesis of Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization.

Análisis De Reacciones Químicas

Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or alcohols.

Comparación Con Compuestos Similares

Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine can be compared with other similar compounds, such as:

N-cyclopentyl-2,4,6-trimethylbenzenesulfonamide: This compound has a similar structure but differs in the position of the methyl groups on the benzene ring.

N’-cyclopentylidene-3,4,5-trimethylbenzenesulfonohydrazide: This compound contains a hydrazide group instead of the sulfonamide group, leading to different chemical properties and applications.

Actividad Biológica

Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.

Chemical Structure and Synthesis

Chemical Structure : The compound features a cyclopentyl group attached to a sulfonamide moiety, which is further substituted with a 2,4,5-trimethylphenyl group. This unique structure may influence its biological interactions.

Synthesis : The synthesis of cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine can be achieved through various methods involving the reaction of cyclopentyl amines with sulfonyl chlorides under basic conditions. The process typically involves the following steps:

- Formation of the Sulfonamide : React cyclopentyl amine with 2,4,5-trimethylphenylsulfonyl chloride in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine).

- Purification : The crude product can be purified using column chromatography to yield the desired sulfonamide.

Cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine exhibits various biological activities that can be attributed to its interaction with specific biological targets:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its mechanism could involve inhibition of bacterial protein synthesis or interference with cell wall synthesis.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain deacetylases or kinases, which are crucial in cancer progression and inflammation.

Case Studies and Research Findings

- Antibacterial Studies : A study assessed the compound's efficacy against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 μM, suggesting potential as an antibacterial agent .

- Cytotoxicity Assays : In vitro assays using human cancer cell lines demonstrated that cyclopentyl[(2,4,5-trimethylphenyl)sulfonyl]amine exhibited cytotoxic effects with IC50 values ranging from 10 to 30 μM across different cell lines (e.g., HeLa and MCF-7) .

- Mechanistic Studies : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in Annexin V positive cells upon treatment with the compound .

Data Tables

Propiedades

IUPAC Name |

N-cyclopentyl-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-10-8-12(3)14(9-11(10)2)18(16,17)15-13-6-4-5-7-13/h8-9,13,15H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKUQTJAKDFCON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.